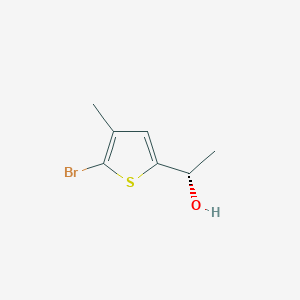

(1S)-1-(5-bromo-4-methylthiophen-2-yl)ethanol

Description

(1S)-1-(5-Bromo-4-methylthiophen-2-yl)ethanol is a chiral secondary alcohol derivative featuring a brominated thiophene ring. Its molecular structure consists of a thiophene core substituted with a bromine atom at position 5, a methyl group at position 4, and an ethanol moiety at position 2 (Figure 1). This compound is of interest in organic synthesis, particularly as a precursor for pharmaceuticals or agrochemicals, where brominated heterocycles are commonly employed for their bioactivity and stability .

Properties

Molecular Formula |

C7H9BrOS |

|---|---|

Molecular Weight |

221.12 g/mol |

IUPAC Name |

(1S)-1-(5-bromo-4-methylthiophen-2-yl)ethanol |

InChI |

InChI=1S/C7H9BrOS/c1-4-3-6(5(2)9)10-7(4)8/h3,5,9H,1-2H3/t5-/m0/s1 |

InChI Key |

CJWXSHRKAMCNDU-YFKPBYRVSA-N |

Isomeric SMILES |

CC1=C(SC(=C1)[C@H](C)O)Br |

Canonical SMILES |

CC1=C(SC(=C1)C(C)O)Br |

Origin of Product |

United States |

Biological Activity

(1S)-1-(5-bromo-4-methylthiophen-2-yl)ethanol is a compound of significant interest in medicinal chemistry and biological research due to its diverse applications and potential therapeutic effects. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound, characterized by its thiophene ring structure with a bromine and methyl group, can be synthesized through various organic reactions. It serves as an intermediate in the synthesis of bioactive molecules, particularly in pharmaceuticals aimed at treating conditions like diabetes and cancer.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets in biological systems. Its role as an intermediate allows it to participate in the formation of active pharmaceutical ingredients, influencing pathways involved in:

- Antidiabetic Effects : The compound is linked to the synthesis of drugs like pioglitazone, which act on peroxisome proliferator-activated receptors (PPARs) to enhance insulin sensitivity.

- Antimicrobial Activity : Similar thiophene derivatives have demonstrated antibacterial and antifungal properties, suggesting potential applications for this compound in combating infections .

Table 1: Biological Activities of this compound

Case Studies

Case Study 1: Antidiabetic Properties

In a study examining the efficacy of thiophene derivatives, this compound was shown to enhance glucose uptake in adipocytes, indicating its potential as a lead compound for developing new antidiabetic agents.

Case Study 2: Antimicrobial Activity

Research evaluating the antimicrobial properties of thiophene derivatives revealed that compounds similar to this compound exhibited significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests a promising avenue for further exploration in drug development .

Case Study 3: Cytotoxicity and Cancer Research

Investigations into the cytotoxic effects of related compounds have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound was found to reduce metabolic activity significantly at concentrations as low as 75 µg/mL, highlighting its potential as an anticancer agent .

Future Perspectives

The ongoing research into this compound is promising. Future studies should focus on:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in living organisms.

- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.

- Development of Derivatives : To enhance its bioactivity and reduce potential side effects.

Scientific Research Applications

There is no information about the applications of the compound "(1S)-1-(5-bromo-4-methylthiophen-2-yl)ethanol" within the provided search results. However, some of the search results discuss the applications of a similar compound, 1-(5-Bromo-4-methylthiophen-2-yl)ethanone .

1-(5-Bromo-4-methylthiophen-2-yl)ethanone is a chemical compound with applications in agrochemicals, pharmaceuticals, and scientific research .

Scientific Research Applications

- Chemistry It serves as an intermediate in creating complex organic molecules and heterocyclic compounds.

- Biology It is used to develop bioactive molecules and as a probe in biochemical studies.

- Medicine It is an intermediate in synthesizing pharmaceuticals like retinoic acid derivatives and antidiabetic drugs such as pioglitazone .

- Industry It is used to produce agrochemicals like imidacloprid and acetamiprid .

1-(5-Bromo-4-methylthiophen-2-yl)ethanone's mechanism of action varies based on its application. In pharmaceuticals, it is an intermediate that helps synthesize active pharmaceutical ingredients, and the specific molecular targets and pathways depend on the final product.

1-(5-Bromo-4-methylthiophen-2-yl)ethanone has potential biological activities, including:

- Enzyme Inhibition It may inhibit enzymes involved in metabolic pathways.

- Cell Signaling Modulation It can influence cell signaling pathways, potentially altering gene expression and cellular responses to stimuli.

- **Antimicrobial Activity In vitro assays have demonstrated its effectiveness against various bacterial strains.

- Anti-inflammatory Properties It exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of (1S)-1-(5-bromo-4-methylthiophen-2-yl)ethanol, a comparative analysis with structurally related compounds is provided below. Key parameters include molecular structure, physicochemical properties, and synthetic relevance.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Structural Influence on Properties: Bromine substituents increase molecular weight and density compared to non-halogenated analogs. For example, the biphenyl derivative () has a density of 1.654 g/cm³, while iodine-substituted thiophenes () exhibit higher molar mass (447.06 g/mol) . Polar functional groups (e.g., sulfonyl in ) enhance solubility in polar solvents, whereas methyl groups (as in the target compound) improve lipophilicity .

Synthetic Relevance :

- Palladium-catalyzed cross-coupling (e.g., in ) is a common method for bromothiophene derivatives. The target compound may be synthesized via similar protocols .

- Iodine-substituted analogs () require distinct handling due to iodine’s lower electronegativity and propensity for radical reactions .

Bioactivity Correlations: Compounds with pyrazole-phenol hybrids () demonstrate enhanced bioactivity, suggesting that the target compound’s thiophene-ethanol scaffold could be modified for similar pharmacological effects .

Hazard Assessment Considerations: Per , structural analogs with a Tanimoto similarity score >0.8 (e.g., brominated ethanol derivatives) may share toxicity profiles, enabling read-across risk assessments .

Q & A

Q. What are the standard synthetic routes for (1S)-1-(5-bromo-4-methylthiophen-2-yl)ethanol, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves brominated thiophene precursors and alcohol functionalization. A general procedure includes refluxing intermediates with ethanol, hydrazine hydrate, and KOH under inert conditions to prevent side reactions. Reaction progress is monitored via TLC, followed by acidification, filtration, and recrystallization from ethanol to isolate the product . Temperature control (e.g., 70–80°C) and solvent choice (e.g., ethanol for solubility) are critical for yield optimization.

Q. How is the stereochemical configuration (1S) of the compound confirmed?

- Methodological Answer : Chiral chromatography or polarimetry is used to determine enantiomeric purity. For structural confirmation, and are employed to analyze proton environments and carbon frameworks. For example, the hydroxyl proton () appears as a broad singlet, while methyl groups () on the thiophene ring show distinct splitting patterns . Mass spectrometry further validates the molecular ion peak () and fragmentation pathways.

Q. What are the key structural features influencing its reactivity?

- Methodological Answer : The bromine atom at the 5-position of the thiophene ring enhances electrophilic substitution reactivity, while the methyl group at the 4-position sterically hinders certain reactions. The ethanol moiety participates in hydrogen bonding, affecting solubility and biological interactions. Computational studies (e.g., DFT) can model electronic effects of the and groups on reaction pathways .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

- Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP) with transition metals (e.g., Ru or Rh) can induce enantioselectivity during ketone reduction. Alternatively, enzymatic resolution with lipases or esterases selectively hydrolyzes one enantiomer. Chiral HPLC (e.g., using a Chiralpak® column) separates enantiomers, with retention times compared to standards .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from impurities or stereochemical variations. Reproducibility requires rigorous characterization (e.g., ≥95% purity via HPLC) and standardized bioassays. For example, surface plasmon resonance (SPR) quantifies binding affinity to target enzymes, while kinetic assays measure inhibition constants () under controlled pH and temperature .

Q. How does the compound interact with biological targets at the molecular level?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to enzymes like cytochrome P450 or kinases. The bromine atom may occupy hydrophobic pockets, while the hydroxyl group forms hydrogen bonds with catalytic residues. MD simulations (e.g., GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories .

Q. What are the limitations in applying this compound to in vivo studies?

- Methodological Answer : Degradation under physiological conditions (e.g., esterase-mediated hydrolysis of the ethanol group) can reduce bioavailability. Stabilization strategies include prodrug design (e.g., acetylating the hydroxyl group) or formulation in liposomal carriers. Stability assays in simulated gastric fluid (pH 2.0) and plasma monitor degradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.